Methyl-1H-benzotriazole

説明

特性

IUPAC Name |

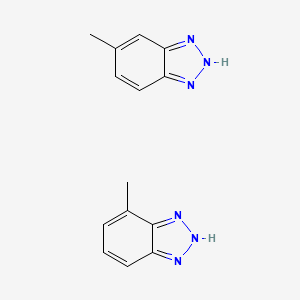

4-methyl-2H-benzotriazole;5-methyl-2H-benzotriazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H7N3/c1-5-2-3-6-7(4-5)9-10-8-6;1-5-3-2-4-6-7(5)9-10-8-6/h2*2-4H,1H3,(H,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBOQZDCAYYCJBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NNN=C2C=C1.CC1=CC=CC2=NNN=C12 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29385-43-1 | |

| Record name | Methyl-1H-benzotriazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.073 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physical and chemical properties of Methyl-1H-benzotriazole?

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl-1H-benzotriazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an aromatic heterocyclic organic compound that exists as a mixture of isomers, primarily the 4-methyl and 5-methyl substituted forms. It is also commercially available as specific isomers, such as 1-Methyl-1H-benzotriazole and 5-Methyl-1H-benzotriazole. These compounds are widely recognized for their utility as corrosion inhibitors, particularly for copper and its alloys, and as ultraviolet (UV) stabilizers in various materials.[1][2][3] Their effectiveness stems from the ability of the triazole ring to form a stable, protective layer on metal surfaces and to absorb UV radiation.[2][3] The addition of a methyl group to the benzotriazole (B28993) structure enhances its solubility in organic solvents and influences its physical and chemical properties.[2][4] This guide provides a comprehensive overview of the physical and chemical properties of this compound and its common isomers, along with experimental protocols and logical workflows.

Physical Properties

The physical properties of this compound can vary depending on the specific isomer or if it is a mixture. The following table summarizes the key physical data for the most common forms.

| Property | 1-Methyl-1H-benzotriazole | 4-Methyl-1H-benzotriazole | 5-Methyl-1H-benzotriazole | This compound (mixture) |

| CAS Number | 13351-73-0[5] | 29878-31-7[6] | 136-85-6 | 29385-43-1[1] |

| Molecular Formula | C₇H₇N₃[5] | C₇H₇N₃[6] | C₇H₇N₃ | C₇H₇N₃[1] |

| Molecular Weight | 133.15 g/mol [7] | 133.15 g/mol | 133.15 g/mol | 133.15 g/mol [1] |

| Appearance | Not specified | White to light tan crystals or powder[8] | White to light yellow crystalline solid[2] | White to light yellow crystalline powder[1] |

| Melting Point | 64-65°C[5] | Not specified | 80-82°C | 87°C[1] |

| Boiling Point | 270.5°C at 760 mmHg[5] | Not specified | 210-212°C at 12 mmHg | >200°C[1] |

| Density | 1.24 g/cm³[5] | Not specified | Not specified | Not specified |

| Solubility | Not specified | Not specified | Soluble in chloroform, methanol, ethanol, and slightly in toluene. Water solubility is 6.0 g/L at 25°C. | Water solubility is 4 g/L at 20°C. |

| Flash Point | 117.4°C[5] | 137.4°C[8] | Not specified | Not specified |

Chemical Properties

This compound is a stable compound under normal conditions.[9] Its chemical behavior is characterized by the aromatic benzotriazole ring system.

Stability and Reactivity:

-

Thermal Stability: It exhibits high thermal stability.[3] However, heating to decomposition may produce irritating and toxic gases or fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides.[9][10]

-

Reactivity with Oxidizing Agents: It is incompatible with strong oxidizing agents.[10]

-

Reactivity with Acids and Alkalis: It is known to react with acids and alkalis.[11]

-

Dust Explosion Hazard: High concentrations of this compound dust may form explosive mixtures with air.[9][11]

Key Applications Related to Chemical Properties:

-

Corrosion Inhibition: A primary application is the prevention of corrosion on metal surfaces, especially copper and its alloys. It forms a protective film that shields the metal from corrosive environments.[1][3]

-

UV Stabilization: It is used as a UV stabilizer in plastics and coatings, where it absorbs UV radiation and helps to prevent photodegradation of the material.[2][3]

-

Synthetic Intermediate: The triazole ring allows for a variety of chemical reactions, making it a useful intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[12]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

-

¹H NMR: Proton NMR data is available for the various isomers, which helps in elucidating the specific structure.[13][14]

-

¹³C NMR: Carbon NMR provides information about the carbon skeleton of the molecule.[14]

-

IR Spectroscopy: Infrared spectra show characteristic absorption bands corresponding to the functional groups present in the molecule.[13][15][16]

-

Mass Spectrometry: Mass spectral data, including that from GC-MS analysis, is available and provides information on the molecular weight and fragmentation pattern.[7][13][17]

-

UV-Vis Spectroscopy: The maximum UV absorption for 5-Methyl-1H-benzotriazole in water is at 276 nm.[18]

Experimental Protocols

The following are generalized experimental protocols for determining some of the key physical properties of this compound.

Melting Point Determination

The melting point is a key indicator of purity.[19]

Methodology:

-

A small amount of the crystalline this compound is placed in a capillary tube, which is then sealed at one end.

-

The capillary tube is placed in a melting point apparatus.[19]

-

The sample is heated slowly and the temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded. This provides the melting range.[20]

-

For a pure substance, the melting range is typically narrow.

Boiling Point Determination

The boiling point is determined for liquid substances. For a high-melting solid like this compound, the boiling point is often measured under reduced pressure.

Methodology (Simple Distillation):

-

The substance is placed in a round-bottom flask.[19]

-

A distillation apparatus is set up, which includes a condenser and a collection flask.[19]

-

The substance is heated, and the temperature of the vapor is measured with a thermometer.[19]

-

The temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure is the boiling point. The temperature should remain constant during the distillation of a pure substance.[19]

Solubility Determination

Solubility tests help to understand the polarity of the molecule.[20]

Methodology:

-

A small, measured amount of this compound is added to a test tube.

-

A known volume of a specific solvent (e.g., water, ethanol, chloroform) is added to the test tube.[21]

-

The mixture is agitated to facilitate dissolution.

-

Observations are made to determine if the solid dissolves completely, partially, or not at all. This can be done at room temperature and with gentle heating.

Mandatory Visualizations

General Synthesis Workflow

The synthesis of 5-Methyl-1H-benzotriazole can be achieved through a multi-step process starting from toluene. The following diagram illustrates a generalized workflow for this synthesis.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 136-85-6: 5-Methyl-1H-benzotriazole | CymitQuimica [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Benzotriazole - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. 1-Methylbenzotriazole | C7H7N3 | CID 25902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemicalbook.com [chemicalbook.com]

- 9. lanxess.com [lanxess.com]

- 10. fishersci.com [fishersci.com]

- 11. syskem.de [syskem.de]

- 12. Understanding Methyl 1H Benzotriazole and Its Applications in Chemical Research [tengerchemical.com]

- 13. 5-Methyl-1H-benzotriazole | C7H7N3 | CID 8705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 1H-BENZOTRIAZOLE-1-METHANOL(28539-02-8) 1H NMR spectrum [chemicalbook.com]

- 15. 1H-Benzotriazole, 5-methyl- [webbook.nist.gov]

- 16. spectrabase.com [spectrabase.com]

- 17. 1H-Benzotriazole, 1-methyl- [webbook.nist.gov]

- 18. 5-Methyl-1H-benzotriazole Analytical Chemistry Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. docsity.com [docsity.com]

- 21. scribd.com [scribd.com]

A Technical Guide to the Synthesis of High-Purity 1-Methyl-1H-benzotriazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis pathways for producing high-purity 1-Methyl-1H-benzotriazole. It is intended for an audience of researchers, scientists, and professionals in drug development who require a technical understanding of the synthesis, purification, and characterization of this compound. 1-Methyl-1H-benzotriazole serves as a crucial building block in organic chemistry and is utilized in various industrial applications, including corrosion inhibition and UV stabilization.[1][2] The synthesis of the N1-substituted isomer is of particular interest, though challenges in regioselectivity often lead to the co-production of the N2-isomer.[3]

Overview of Synthesis Strategies

The production of high-purity 1-Methyl-1H-benzotriazole predominantly involves the direct N-alkylation of benzotriazole (B28993). However, this common approach typically yields a mixture of 1-methyl and 2-methyl isomers, necessitating robust purification methods.[4][5] More advanced, regioselective methods have been developed to favor the formation of the desired N1-isomer, improving yield and simplifying downstream processing. An alternative, multi-step approach involves an intramolecular cyclization to exclusively form the N1-alkylated product.

This guide details these primary pathways, providing experimental protocols and comparative data to inform methodology selection.

Caption: General workflows for synthesizing high-purity 1-Methyl-1H-benzotriazole.

Pathway 1: Direct N-Alkylation of Benzotriazole

The most common method for synthesizing 1-Methyl-1H-benzotriazole is the direct methylation of the benzotriazole ring. This reaction is typically performed by deprotonating benzotriazole with a base, followed by treatment with a methylating agent.[5] A variety of methylating agents, including dimethyl sulfate, methyl iodide, and dimethyl carbonate, can be employed.[4][5]

A significant challenge in this pathway is the lack of complete regioselectivity. The methylation can occur at either the N1 or N2 position of the triazole ring, resulting in a mixture of 1-methyl- and 2-methylbenzotriazole (B101776).[5] The ratio of these isomers is influenced by the choice of reactants, base, solvent, and reaction conditions.[6][7] For instance, alkylation with an alkyl halide using sodium hydroxide (B78521) (NaOH) or sodium ethoxide (NaOEt) as a base tends to yield 1-alkylbenzotriazole as the major product.[5]

Caption: Direct N-alkylation of benzotriazole leading to a mixture of N1 and N2 isomers.

Experimental Protocols

Protocol 1A: Methylation using Dimethyl Carbonate

This method, adapted from patent literature, utilizes dimethyl carbonate as a methylating agent in the presence of a base.[4]

-

Salt Formation : Dissolve benzotriazole in N,N-dimethylformamide (DMF) (mass ratio of 1:2.3 ~ 2.8). Add a base such as potassium tert-butoxide, potassium carbonate, or sodium hydroxide in a 1:1.0 ~ 1.1 molar ratio to benzotriazole to form the benzotriazole salt.[4]

-

Methylation : Add dimethyl carbonate to the benzotriazole salt solution (molar ratio of benzotriazole to dimethyl carbonate is 1:1.3 ~ 1.75). Heat the reaction mixture to 90 ~ 100 °C.[4]

-

Work-up and Purification : Upon reaction completion, the resulting mixture of 1-methylbenzotriazole (B83409) and 2-methylbenzotriazole is separated by vacuum distillation.[4]

Protocol 1B: N-Alkylation using an Ionic Liquid Catalyst

This protocol employs a basic ionic liquid as both the catalyst and solvent, offering a more environmentally benign approach.[6]

-

Reaction Setup : In a reaction vessel, mix benzotriazole (5 mmol) and an alkyl halide (e.g., butyl bromide, 7.5 mmol) with the basic ionic liquid [Bmim]OH (1-butyl-3-methylimidazolium hydroxide, 10 mmol).[6]

-

Reaction : Stir the mixture at room temperature for the required duration (e.g., 3 hours for butyl bromide).[6]

-

Extraction : After the reaction, extract the products from the ionic liquid using a suitable solvent like ethyl acetate (B1210297).

-

Purification : The solvent is removed, and the resulting mixture of N1 and N2 isomers can be separated by column chromatography.[6] The ionic liquid can potentially be recovered and reused.[6]

Comparative Data for Direct N-Alkylation

| Methylating Agent | Base/Catalyst | Solvent | Temperature (°C) | Isomer Ratio (N1:N2) | Total Yield (%) | Reference |

| Dimethyl Carbonate | K2CO3, NaOH, etc. | DMF | 90-100 | Mixture | Not specified | [4] |

| Benzyl (B1604629) Chloride | [Bmim]OH | None (Solvent-free) | Room Temp | 86:14 | 95 | [6] |

| n-Butyl Bromide | [Bmim]OH | None (Solvent-free) | Room Temp | 68:32 | 87 | [6] |

| Ethyl Bromide | [Bmim]OH | None (Solvent-free) | Room Temp | 74:26 | 90 | [6] |

| Methyl Halide | NaOH or NaOEt | Not specified | Not specified | Major N1-isomer | Not specified | [5] |

Pathway 2: Site-Selective N1-Alkylation

To overcome the challenge of mixed isomer formation, catalytic methods have been developed to achieve site-selective N1-alkylation. A notable example is the use of the Lewis acid tris(pentafluorophenyl)borane, B(C6F5)3, as a metal-free catalyst for the reaction of benzotriazoles with diazoalkanes.[3] This protocol provides good to excellent yields of N1-alkylated benzotriazoles.[3]

Caption: B(C6F5)3-catalyzed site-selective N1-alkylation of benzotriazole.

Experimental Protocol: B(C6F5)3-Catalyzed N1-Alkylation

-

Reaction Setup : To a solution of benzotriazole in a suitable solvent (e.g., dichloromethane), add 10 mol% of B(C6F5)3.[3]

-

Addition of Diazoalkane : Slowly add a solution of the diazoalkane in the same solvent to the reaction mixture.

-

Reaction : Stir the reaction at room temperature until completion, monitoring by a suitable technique like TLC.

-

Work-up and Purification : Upon completion, the reaction mixture is concentrated, and the residue is purified by column chromatography to yield the pure N1-alkylated benzotriazole.[3]

Pathway 3: One-Pot Synthesis via Intramolecular Cyclization

An alternative route that yields exclusively N1-alkylated benzotriazoles involves the intramolecular cyclization of N-alkyl-o-phenylenediamines. This method avoids the formation of the N2-isomer but requires the synthesis of the substituted o-phenylenediamine precursor.

Experimental Protocol: N1-Benzyl Benzotriazole Synthesis

This protocol describes the synthesis of N1-benzyl benzotriazole as a representative example.

-

Precursor Synthesis : Synthesize the N-benzyl-o-phenylenediamine intermediate. This can be achieved through the reaction of o-phenylenediamine with benzyl halides.

-

Diazotization and Cyclization : To a solution of the N-benzyl-o-phenylenediamine precursor, add a diazotizing agent (e.g., sodium nitrite (B80452) in an acidic medium).

-

Catalysis : The subsequent intramolecular cyclization is catalyzed by sodium acetate trihydrate.

-

Work-up and Purification : The reaction mixture is filtered, and the crude product is washed with water. The pure N1-benzyl benzotriazole is obtained after flash column chromatography, with reported yields as high as 93%.

Purification of High-Purity 1-Methyl-1H-benzotriazole

When synthesis pathways yield a mixture of isomers, purification is a critical step to obtain high-purity 1-Methyl-1H-benzotriazole. The choice of method depends on the scale of the synthesis and the physical properties of the isomers.

-

Vacuum Distillation : This method is effective for separating 1-methyl and 2-methylbenzotriazole on an industrial scale, exploiting differences in their boiling points.[4]

-

Column Chromatography : On a laboratory scale, silica (B1680970) gel column chromatography is a highly effective method for separating the isomers, although it can be costly and time-consuming for large quantities.[4]

-

Recrystallization : This technique can be used to obtain pure 1-methylbenzotriazole, but it may not be effective for isolating the 2-methyl isomer from the mother liquor, and can result in lower yields of the desired product.[4]

Conclusion

The synthesis of high-purity 1-Methyl-1H-benzotriazole can be achieved through several distinct pathways. The traditional method of direct N-alkylation is straightforward but necessitates an efficient purification step to separate the resulting N1 and N2 isomers. For applications requiring high regioselectivity from the outset, catalytic methods using B(C6F5)3 or a multi-step intramolecular cyclization route offer excellent alternatives, providing the desired N1-isomer in high yield and purity. The selection of the optimal synthesis strategy will depend on factors such as the required scale, cost considerations, and the available purification capabilities.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Understanding Methyl 1H Benzotriazole and Its Applications in Chemical Research [tengerchemical.com]

- 3. B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. CN102977042B - Preparation method of 1-methylbenzotriazole - Google Patents [patents.google.com]

- 5. ijariie.com [ijariie.com]

- 6. researchgate.net [researchgate.net]

- 7. Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Crystal Structure and Molecular Geometry of Methyl-1H-benzotriazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the crystal structure and molecular geometry of Methyl-1H-benzotriazole. Due to the limited availability of public experimental crystallographic data for this specific molecule, this guide leverages computational chemistry data as a reliable alternative for understanding its geometric parameters. Additionally, a comprehensive, generalized experimental protocol for single-crystal X-ray diffraction is presented, offering a procedural framework for the structural determination of similar small organic molecules.

Molecular Structure and Geometry

This compound is a heterocyclic compound with the chemical formula C₇H₇N₃. Its structure consists of a benzene (B151609) ring fused to a 1,2,3-triazole ring, with a methyl group substituted on one of the nitrogen atoms. The "1H" designation indicates that the substitution is on the first nitrogen atom of the triazole ring.

Computed Molecular Geometry

In the absence of a publicly available experimental crystal structure, the molecular geometry of this compound has been determined through computational methods, primarily Density Functional Theory (DFT). These calculations provide a highly accurate, energy-minimized conformation of the molecule in the gaseous phase, which serves as an excellent model for its fundamental geometric parameters.

Below are tables summarizing the computed bond lengths, bond angles, and dihedral angles for this compound.

Table 1: Computed Bond Lengths of this compound

| Atom 1 | Atom 2 | Bond Length (Å) |

| N1 | N2 | 1.34 |

| N1 | C7a | 1.38 |

| N1 | C1' | 1.47 |

| N2 | N3 | 1.30 |

| N3 | C3a | 1.37 |

| C3a | C4 | 1.40 |

| C3a | C7a | 1.41 |

| C4 | C5 | 1.39 |

| C5 | C6 | 1.40 |

| C6 | C7 | 1.39 |

| C7 | C7a | 1.40 |

| C1' | H1' | 1.09 |

| C1' | H2' | 1.09 |

| C1' | H3' | 1.09 |

| C4 | H4 | 1.08 |

| C5 | H5 | 1.08 |

| C6 | H6 | 1.08 |

| C7 | H7 | 1.08 |

Table 2: Computed Bond Angles of this compound

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

| N2 | N1 | C7a | 107.0 |

| N2 | N1 | C1' | 126.5 |

| C7a | N1 | C1' | 126.5 |

| N1 | N2 | N3 | 110.0 |

| N2 | N3 | C3a | 107.0 |

| N3 | C3a | C4 | 131.0 |

| N3 | C3a | C7a | 108.0 |

| C4 | C3a | C7a | 121.0 |

| C3a | C4 | C5 | 118.0 |

| C4 | C5 | C6 | 121.0 |

| C5 | C6 | C7 | 121.0 |

| C6 | C7 | C7a | 118.0 |

| N1 | C7a | C3a | 108.0 |

| N1 | C7a | C7 | 131.0 |

| C3a | C7a | C7 | 121.0 |

| N1 | C1' | H1' | 109.5 |

| H1' | C1' | H2' | 109.5 |

Table 3: Selected Computed Dihedral Angles of this compound

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Dihedral Angle (°) |

| C7a | N1 | N2 | N3 | 0.0 |

| N1 | N2 | N3 | C3a | 0.0 |

| N2 | N3 | C3a | C7a | 0.0 |

| N3 | C3a | C7a | N1 | 0.0 |

| C4 | C3a | C7a | C7 | 0.0 |

| C1' | N1 | C7a | C7 | 180.0 |

Note: The dihedral angles of the benzotriazole (B28993) ring system are approximately 0°, indicating a high degree of planarity.

Visualization of Molecular Structure

The following diagram illustrates the molecular structure of this compound with the atom numbering scheme used in the data tables.

Experimental Protocols for Crystal Structure Determination

The definitive method for determining the crystal structure and molecular geometry of a small organic molecule like this compound is single-crystal X-ray diffraction. The following is a generalized protocol for this experimental technique.

Crystallization

-

Solvent Selection : A suitable solvent or solvent system is chosen in which the compound has moderate solubility. Common solvents include ethanol, methanol, acetone, and ethyl acetate.

-

Slow Evaporation : A saturated solution of this compound is prepared and left undisturbed in a loosely covered container. Over time, the solvent slowly evaporates, leading to the formation of single crystals.

-

Vapor Diffusion : The compound is dissolved in a solvent in which it is highly soluble. This solution is placed in a sealed container with a second solvent (an "anti-solvent") in which the compound is poorly soluble. The vapor of the anti-solvent slowly diffuses into the primary solution, reducing the solubility of the compound and promoting crystallization.

-

Cooling : A saturated solution is prepared at an elevated temperature and then slowly cooled. The decrease in solubility upon cooling can induce the formation of high-quality crystals.

Data Collection

-

Crystal Mounting : A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

X-ray Diffractometer : The mounted crystal is placed in a single-crystal X-ray diffractometer.

-

Data Acquisition : The crystal is irradiated with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a diffraction pattern. This pattern is recorded by a detector.

Structure Solution and Refinement

-

Unit Cell Determination : The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell.

-

Space Group Determination : The symmetry of the diffraction pattern allows for the determination of the space group of the crystal.

-

Structure Solution : The intensities of the diffraction spots are used to determine the positions of the atoms within the unit cell. This is often achieved using direct methods or Patterson methods.

-

Structure Refinement : The initial atomic model is refined by adjusting the atomic positions and thermal displacement parameters to achieve the best possible fit between the observed and calculated diffraction patterns.

Visualization of the Experimental Workflow

The following diagram outlines the key stages in the experimental workflow for determining the crystal structure of a small molecule.

Conclusion

This technical guide has provided a detailed examination of the molecular geometry of this compound based on computational data, a necessary approach in the absence of a publicly available experimental crystal structure. The provided bond lengths, bond angles, and dihedral angles offer valuable insights for researchers in drug development and materials science. Furthermore, the generalized experimental protocol for single-crystal X-ray diffraction serves as a practical guide for the structural elucidation of this and similar compounds. The visualizations included aim to facilitate a clearer understanding of both the molecular structure and the experimental processes involved in its determination.

Spectroscopic data (NMR, IR, MS) for Methyl-1H-benzotriazole characterization.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data essential for the characterization of 1-methyl-1H-benzotriazole. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is crucial for the unambiguous identification and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The spectroscopic data for 1-methyl-1H-benzotriazole is summarized in the following tables. This allows for a quick comparison and reference of the key identifying features of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data for 1-methyl-1H-benzotriazole

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~7.9 - 8.1 | m | Aromatic CH |

| ~7.3 - 7.6 | m | Aromatic CH |

| ~4.2 - 4.4 | s | N-CH ₃ |

Note: The exact chemical shifts of the aromatic protons can vary depending on the solvent and concentration. They typically appear as complex multiplets due to spin-spin coupling.

Table 2: ¹³C NMR Data for 1-methyl-1H-benzotriazole [1]

| Chemical Shift (δ) ppm | Assignment |

| ~145.5 | Aromatic C |

| ~133.0 | Aromatic C |

| ~128.0 | Aromatic C H |

| ~124.0 | Aromatic C H |

| ~119.0 | Aromatic C H |

| ~109.5 | Aromatic C H |

| ~35.0 | N-C H₃ |

Note: Assignments are based on typical chemical shifts for similar aromatic N-heterocycles.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for 1-methyl-1H-benzotriazole

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H stretch |

| ~2950 - 2850 | Medium | Aliphatic C-H stretch (CH₃) |

| ~1610, 1495, 1450 | Medium | Aromatic C=C skeletal vibrations |

| ~1210 | Strong | C-N stretch |

| ~750 | Strong | C-H out-of-plane bend (ortho-disubst.) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 1-methyl-1H-benzotriazole [1]

| m/z | Relative Intensity (%) | Assignment |

| 133 | High | [M]⁺ (Molecular Ion) |

| 105 | Moderate | [M - N₂]⁺ |

| 90 | Low | [M - N₂ - CH₃]⁺ |

| 78 | Moderate | [C₆H₄N]⁺ |

Note: Fragmentation patterns can vary depending on the ionization technique and energy.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Synthesis of 1-methyl-1H-benzotriazole

A common method for the synthesis of 1-methyl-1H-benzotriazole involves the methylation of 1H-benzotriazole.

-

Reaction Setup: 1H-benzotriazole is dissolved in a suitable solvent, such as ethanol (B145695) or dichloromethane, in a round-bottom flask.

-

Addition of Base: A base, such as sodium hydroxide, is added to the solution to deprotonate the benzotriazole.

-

Methylation: A methylating agent, typically methyl iodide or dimethyl sulfate, is added dropwise to the reaction mixture.

-

Reaction Conditions: The reaction is stirred at room temperature or slightly elevated temperatures for several hours to ensure complete methylation.

-

Workup and Purification: The reaction mixture is then subjected to an aqueous workup to remove any unreacted starting materials and salts. The organic layer is separated, dried, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield pure 1-methyl-1H-benzotriazole.

NMR Spectroscopy

-

Sample Preparation: For ¹H NMR, approximately 5-25 mg of 1-methyl-1H-benzotriazole is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[2][3] For ¹³C NMR, a more concentrated sample of 50-100 mg is typically used.[2] The solution should be homogeneous and free of any solid particles.

-

Instrument Parameters: The NMR spectra are recorded on a spectrometer, for example, at a frequency of 400 MHz for ¹H NMR.

-

Data Acquisition: The spectrometer is locked onto the deuterium (B1214612) signal of the solvent. Shimming is performed to optimize the magnetic field homogeneity. The appropriate pulse sequence and acquisition parameters (e.g., number of scans, spectral width, relaxation delay) are set before acquiring the data.[4]

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Solid Film Method): A small amount of solid 1-methyl-1H-benzotriazole (around 50 mg) is dissolved in a few drops of a volatile solvent like methylene (B1212753) chloride.[5] A drop of this solution is then applied to a salt plate (e.g., KBr).[5] The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[5]

-

Data Acquisition: A background spectrum of the empty salt plate is first recorded. The salt plate with the sample film is then placed in the sample holder of the FT-IR spectrometer, and the spectrum is acquired over a typical range of 4000-400 cm⁻¹.

Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of 1-methyl-1H-benzotriazole is prepared in a volatile organic solvent such as hexane (B92381) or dichloromethane.[6]

-

Gas Chromatography (GC) Parameters:

-

Injector Temperature: Typically set around 250 °C.

-

Column: A suitable capillary column (e.g., HP-5MS) is used.

-

Oven Temperature Program: An initial temperature of around 50-70 °C is held for a few minutes, followed by a ramp up to a final temperature of 250-300 °C at a rate of 10-20 °C/min.

-

Carrier Gas: Helium is commonly used as the carrier gas.

-

-

Mass Spectrometry (MS) Parameters:

Visualizations

The following diagrams illustrate the workflow for the characterization of 1-methyl-1H-benzotriazole.

Caption: Experimental workflow for the synthesis and characterization of 1-methyl-1H-benzotriazole.

References

- 1. 1-Methylbenzotriazole | C7H7N3 | CID 25902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. NMR Sample Preparation [nmr.chem.umn.edu]

- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. diverdi.colostate.edu [diverdi.colostate.edu]

- 7. Computational mass spectrometry for small molecules - PMC [pmc.ncbi.nlm.nih.gov]

Tautomeric Forms of Methyl-1H-benzotriazole: A Technical Guide to Their Stability and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl-1H-benzotriazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science, exists in a state of tautomeric equilibrium. This guide provides an in-depth analysis of the two primary tautomeric forms: 1-Methyl-1H-benzotriazole and 2-Methyl-2H-benzotriazole. It explores their relative stability through a comprehensive review of theoretical and experimental data. Detailed protocols for the key analytical techniques used to study this tautomerism, including Nuclear Magnetic Resonance (NMR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and computational chemistry, are presented. This document aims to serve as a valuable resource for researchers seeking to understand and control the tautomeric behavior of substituted benzotriazoles in various applications.

Introduction to Tautomerism in this compound

Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a critical consideration in the study of heterocyclic compounds. In the case of N-substituted benzotriazoles, the position of the substituent on the triazole ring dictates the specific tautomer. For this compound, the methyl group can be located on either the N1 or N2 nitrogen atom of the benzotriazole (B28993) core, giving rise to two distinct tautomers: 1-Methyl-1H-benzotriazole and 2-Methyl-2H-benzotriazole.

The equilibrium between these tautomers is influenced by a variety of factors, including the solvent, temperature, and the electronic nature of any additional substituents on the benzene (B151609) ring. Understanding the relative stability of these tautomers is paramount, as each form can exhibit different physicochemical properties, such as dipole moment, pKa, and hydrogen bonding capabilities, which in turn affect their biological activity, reactivity, and material properties.

Tautomeric Forms and Their Relative Stability

The two principal tautomeric forms of this compound are depicted below:

-

1-Methyl-1H-benzotriazole: The methyl group is attached to the N1 nitrogen atom. This tautomer is often referred to as the asymmetric or benzenoid form.

-

2-Methyl-2H-benzotriazole: The methyl group is attached to the N2 nitrogen atom. This is known as the symmetric or quinonoid form.

Theoretical and experimental studies have been conducted to determine the relative stability of these two forms. For the parent benzotriazole, the 1H-tautomer is predominantly more stable than the 2H-tautomer.[1] In the gas phase, the 1H tautomer of benzotriazole constitutes more than 99.99% of the equilibrium mixture.[1] This significant difference in stability is attributed to the larger dipole moment of the 1H form.[2]

Ion Cyclotron Resonance (ICR) measurements have provided quantitative insights into the basicity of the methylated analogs, revealing that 1-methylbenzotriazole (B83409) is 10.4 kcal/mol more basic than 2-methylbenzotriazole, which is indicative of a substantial difference in their thermodynamic stability.[1]

Quantitative Stability Data

The relative stability of the tautomers can be quantified by their energy differences, typically calculated using computational methods. The following table summarizes theoretical data for the parent benzotriazole, which serves as a model for the methylated derivatives.

| Tautomer | Computational Method | Basis Set | Relative Energy (kcal/mol) | Reference |

| 1H-Benzotriazole | B3LYP | 6-311++G | 0.00 | [1] |

| 2H-Benzotriazole | B3LYP | 6-311++G | >0 | [1] |

| 1H-Benzotriazole | G4MP2 | - | 0.00 | [3] |

| 2H-Benzotriazole | G4MP2 | - | +0.5 | [3] |

Note: A positive relative energy indicates lower stability compared to the reference tautomer (1H-Benzotriazole).

Experimental Protocols for Tautomer Analysis

The characterization of the tautomeric equilibrium of this compound in solution relies on a combination of spectroscopic and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for elucidating the structure and dynamics of molecules in solution.[4] Both ¹H and ¹³C NMR are highly sensitive to the electronic environment of the nuclei, which differs between the two tautomers.

Detailed Protocol for ¹³C NMR Analysis:

-

Sample Preparation: Dissolve a precisely weighed sample of this compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a concentration of approximately 10-20 mg/mL.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Tune and match the ¹³C probe.

-

Set the spectral width to cover the expected range for aromatic and methyl carbons (typically 0-160 ppm).

-

Use a standard pulse program for ¹³C acquisition with proton decoupling.

-

-

Data Acquisition:

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For quantitative analysis, ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of the carbons of interest to allow for full relaxation.

-

-

Data Processing and Analysis:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

-

Reference the spectrum using the solvent signal.

-

Identify and integrate the signals corresponding to the distinct carbon atoms in the 1-methyl and 2-methyl tautomers. The chemical shifts of the carbon atoms in the triazole ring are particularly sensitive to the position of the methyl group.

-

The ratio of the integrals of well-resolved signals directly corresponds to the molar ratio of the tautomers in solution.

-

-

Dynamic NMR (Optional): To study the kinetics of tautomer interconversion, acquire spectra at various temperatures.[1] At low temperatures, the exchange may be slow enough to observe separate signals for each tautomer, while at higher temperatures, coalesced signals may be observed. Line shape analysis of the temperature-dependent spectra can be used to determine the activation energy of the tautomeric interconversion.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic transitions of the 1-methyl and 2-methyl tautomers occur at different wavelengths due to their distinct electronic structures. However, the absorption bands often overlap, making direct quantification challenging.[5] Deconvolution techniques, often aided by computational predictions, can be employed to estimate the contribution of each tautomer to the overall spectrum.

Detailed Protocol for UV-Vis Spectroscopy:

-

Sample Preparation: Prepare a series of solutions of this compound in the solvent of interest (e.g., ethanol, acetonitrile) at a concentration that gives an absorbance reading between 0.1 and 1.0.

-

Instrument Setup:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record a baseline spectrum with the pure solvent in both the sample and reference cuvettes.

-

-

Data Acquisition:

-

Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-400 nm).

-

-

Data Analysis:

-

Identify the λmax values for the absorption bands.

-

Compare the experimental spectrum with computationally predicted spectra for the individual tautomers to aid in peak assignment.

-

If the bands are sufficiently resolved, the Beer-Lambert law can be used with the molar absorptivity of each tautomer (if known) to determine their respective concentrations.

-

Computational Chemistry Protocols

Quantum chemical calculations are instrumental in predicting the relative stabilities and spectroscopic properties of tautomers. Density Functional Theory (DFT) provides a good balance of accuracy and computational cost for such studies.[6]

Detailed Protocol for DFT Calculations:

-

Structure Preparation:

-

Build the 3D structures of 1-Methyl-1H-benzotriazole and 2-Methyl-2H-benzotriazole using a molecular modeling software.

-

-

Geometry Optimization and Frequency Calculation:

-

Perform geometry optimization for each tautomer in the gas phase using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[1]

-

To model the solution phase, incorporate a solvent model such as the Polarizable Continuum Model (PCM).

-

Perform frequency calculations on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermochemical data (zero-point vibrational energy, enthalpy, and Gibbs free energy).

-

-

Relative Energy Calculation:

-

Calculate the relative electronic energies and Gibbs free energies of the two tautomers. The difference in Gibbs free energy (ΔG) provides the most accurate prediction of the tautomeric equilibrium constant (Keq = exp(-ΔG/RT)).

-

-

Spectroscopic Property Prediction:

-

Calculate NMR chemical shifts using the Gauge-Including Atomic Orbital (GIAO) method.[1]

-

Calculate the UV-Vis absorption spectra using Time-Dependent DFT (TD-DFT).

-

Compare the predicted spectroscopic data with the experimental results to validate the computational model and aid in the interpretation of experimental spectra.

-

Visualizations

Tautomeric Equilibrium of this compound

Caption: Tautomeric equilibrium between 1-Methyl-1H-benzotriazole and 2-Methyl-2H-benzotriazole.

Experimental Workflow for Tautomer Stability Analysis

Caption: Workflow for the experimental and computational analysis of tautomeric stability.

Conclusion

The tautomerism of this compound between the 1-methyl and 2-methyl forms is a critical aspect of its chemistry, with the 1-methyl tautomer generally being the more stable species. A combination of advanced spectroscopic techniques, particularly NMR, and high-level computational methods provides a robust framework for the qualitative and quantitative analysis of this equilibrium. The detailed protocols and workflows presented in this guide offer a comprehensive resource for researchers in drug development and materials science to effectively characterize and understand the tautomeric behavior of this important class of molecules. This knowledge is essential for predicting molecular properties and designing molecules with desired activities and functionalities.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Experimental (13C NMR) and theoretical (ab initio molecular orbital calculations) studies on the prototropic tautomerism of benzotriazole and some derivatives symmetrically substituted on the benzene ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

Solubility of Methyl-1H-benzotriazole in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Methyl-1H-benzotriazole, a compound of significant interest in various fields, including corrosion inhibition and pharmaceutical development. This document summarizes available solubility data, details experimental protocols for solubility determination, and presents visual workflows to aid in experimental design.

Quantitative Solubility Data

| Solvent Family | Solvent | Temperature (°C) | Solubility |

| Alcohols | Alcohol (General) | 21 | > 100 g/L[1] |

| Methanol | - | Soluble[1] | |

| Isopropanol | - | Soluble[1] | |

| Ethylene Glycol | - | Soluble[1] | |

| Ketones | Acetone | 21 | > 100 g/L[1] |

| Aromatics | Toluene | - | Soluble[1] |

| Halogenated | Chloroform | - | Slightly Soluble |

It is important to note that the term "soluble" is qualitative. For precise applications, it is recommended that researchers determine the solubility of this compound in their specific solvent systems using the experimental protocols outlined in the following section.

Experimental Protocols for Solubility Determination

The most common and reliable method for determining the solubility of a solid in a liquid is the static gravimetric method .[2][3][4][5][6] This method involves preparing a saturated solution at a constant temperature, separating the solid and liquid phases, and then determining the concentration of the solute in the solution by mass.

Materials and Equipment

-

Solute: High-purity this compound

-

Solvents: Analytical grade organic solvents of interest

-

Jacketed glass vessel with a magnetic stirrer

-

Thermostatic water bath with precise temperature control (±0.1 K)

-

Analytical balance (±0.0001 g)

-

Syringe with a filter (e.g., 0.45 µm PTFE)

-

Drying oven

-

Weighing bottles

Procedure

-

Sample Preparation: Add an excess amount of this compound to a known mass of the selected solvent in the jacketed glass vessel. The vessel should be sealed to prevent solvent evaporation.

-

Equilibration: Place the vessel in the thermostatic water bath set to the desired temperature. Stir the suspension continuously for a prolonged period (e.g., 10-24 hours) to ensure that solid-liquid equilibrium is reached.

-

Phase Separation: Stop the stirring and allow the suspension to settle for at least 2 hours, allowing the undissolved solid to precipitate.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-weighed syringe fitted with a filter to remove any suspended solid particles.

-

Gravimetric Analysis: Transfer the withdrawn sample into a pre-weighed weighing bottle. Weigh the bottle containing the saturated solution to determine the total mass of the solution.

-

Solvent Evaporation: Place the weighing bottle in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 333.15 K). Dry the sample to a constant weight.[7]

-

Data Calculation: After cooling to room temperature in a desiccator, weigh the weighing bottle containing the dry solute. The mass of the solute and the solvent can then be determined by difference.

Calculation of Mole Fraction Solubility

The mole fraction solubility (x) of this compound can be calculated using the following equation:

x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]

Where:

-

m₁ is the mass of the solute (this compound)

-

M₁ is the molar mass of the solute (133.15 g/mol )

-

m₂ is the mass of the solvent

-

M₂ is the molar mass of the solvent

Visualizing the Experimental Workflow

The following diagram, generated using Graphviz, illustrates the logical flow of the static gravimetric method for determining the solubility of this compound.

This detailed guide provides researchers with the necessary information to understand and determine the solubility of this compound in various organic solvents. The provided experimental protocol, based on the reliable static gravimetric method, can be readily adapted to specific laboratory conditions and solvent systems.

References

Navigating the Laboratory Landscape: A Technical Guide to the Safe Handling of Methyl-1H-benzotriazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential health and safety considerations for handling Methyl-1H-benzotriazole in a laboratory setting. Designed for professionals in research and drug development, this document outlines the toxicological profile, recommended handling protocols, and emergency procedures to ensure a safe working environment.

Hazard Identification and Toxicological Profile

This compound, a member of the benzotriazole (B28993) family, presents several health hazards that necessitate careful handling. It is primarily known for its use as a corrosion inhibitor and UV stabilizer.[1][2][3] The primary routes of occupational exposure include inhalation of dust particles, skin contact, eye contact, and ingestion.[3]

Acute Effects:

-

Oral: Harmful if swallowed.[4] It is considered moderately toxic upon ingestion, with symptoms including nausea, vomiting, diarrhea, and potential ulceration of the digestive tract.[5][6]

-

Inhalation: Inhaling dust may irritate the upper respiratory tract, leading to symptoms such as coughing and a sore throat.[1][3]

-

Skin Contact: Not generally expected to be a skin irritant, though prolonged contact should be avoided.[1][3]

-

Eye Contact: Dust can cause eye irritation, resulting in redness, tearing, and stinging.[1][3]

Chronic Effects and Other Hazards:

-

Reproductive Toxicity: The substance is suspected of damaging an unborn child.[7]

-

Aquatic Toxicity: It is toxic to aquatic life with long-lasting effects.[4][7]

-

Physical Hazards: As a dusty organic product, there is a possibility of a dust explosion.[5] High concentrations of its dust can form explosive mixtures with air.[1][3]

Toxicological Data Summary

The following table summarizes the available quantitative toxicological data for this compound.

| Metric | Value | Species | Reference |

| LD50 (Oral) | 675 mg/kg | Rat | [4] |

| LD50 (Oral) | 720 mg/kg | - | [7] |

| LD50 (Oral) | 1600 mg/kg | Rat | [8] |

| LOAEL (Oral) | 30 mg/kg bw/day | - | [7] |

| NOAEL (Oral, systemic effects) | 150 mg/kg bw/day | - | [7] |

Potential Toxicological Pathways

While the specific signaling pathways for this compound are not extensively detailed in public literature, research on related triazole compounds, particularly triazole antifungals, suggests potential mechanisms of toxicity. These compounds have been shown to disrupt steroid hormone homeostasis and affect xenobiotic metabolism signaling through pathways involving CAR (Constitutive Androstane Receptor) and PXR (Pregnane X Receptor).[9] Some triazoles also exhibit endocrine-disrupting properties by interacting with estrogen, androgen, and thyroid hormone receptors.[10]

The diagram below illustrates a generalized potential pathway for triazole-induced toxicity.

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage.

| Property | Value | Reference |

| Appearance | Light brown to beige solid | [1] |

| Odor | Faint, characteristic | [5] |

| Melting Point | Approx. 76°C (168.8°F) | [1] |

| Boiling Point | 160°C (320°F) | [1] |

| Solubility in Water | Insoluble | [1] |

| Molecular Formula | C7H7N3 | [11] |

| Molecular Weight | 133.15 g/mol | [11] |

Experimental Protocols

Adherence to strict experimental protocols is mandatory to minimize exposure and ensure safety.

Risk Assessment Protocol

Before commencing any new experiment involving this compound, a thorough risk assessment must be conducted.

Methodology:

-

Identify Chemicals and Circumstances of Use: Detail the quantity of this compound to be used and the nature of the experiment (e.g., single use, repeated handling).[8]

-

Consult Information Sources: Thoroughly review the Safety Data Sheet (SDS) for this compound and any other chemicals involved.[8]

-

Evaluate Toxicity and Routes of Entry: Determine the types of toxicity (acute, chronic, reproductive) and potential routes of exposure (inhalation, dermal, etc.).[8]

-

Select Appropriate Controls: Based on the risk assessment, select engineering controls (e.g., fume hood), administrative controls (Standard Operating Procedures), and the necessary Personal Protective Equipment (PPE).[8]

-

Prepare for Contingencies: Establish clear procedures for emergencies, including spills, fires, and personnel exposure.[8]

Protocol for Handling Powdered this compound

Due to the inhalation hazard posed by the powder, specific precautions must be taken.

Methodology:

-

Designated Area: All handling of powdered this compound must occur in a designated area, such as a certified chemical fume hood, to minimize dust generation and accumulation.[12][13]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical splash goggles and a face shield.[12][14]

-

Gloves: Impervious gloves (e.g., nitrile) should be worn. Always inspect gloves before use and wash hands thoroughly after removal.[13][14]

-

Respiratory Protection: A NIOSH-approved respirator is recommended for operations not contained within a closed system.[5]

-

Protective Clothing: A lab coat and closed-toe shoes are mandatory.[14]

-

-

Weighing and Transfer:

-

Whenever possible, use a vial or other covered vessel to pre-weigh and transport the powder to minimize the risk of spillage.[12]

-

Avoid pouring the powder directly from the bottle to prevent dust accumulation on the bottle's threads. Use a scoop for transfers.[12]

-

Keep containers closed when not in use.[12]

-

-

Decontamination:

Emergency Procedures

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

| Exposure Route | First Aid Protocol | Reference |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. | [12] |

| Skin Contact | Immediately flush the skin with running water for at least 15 minutes while removing contaminated clothing. | [12] |

| Eye Contact | Immediately flush the eyes with running water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. | [12] |

| Ingestion | Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention. | [9][13] |

Spill Clean-up Protocol

In the event of a spill, follow these procedures to ensure safe and effective clean-up.

Methodology for Solid Spills:

-

Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.[5]

-

Assess the Spill: Determine the nature and size of the spill. For large spills (over one pound), contact your institution's Environmental Health and Safety (EHS) department.[5]

-

Don PPE: Put on the appropriate personal protective equipment, including splash goggles, nitrile gloves, and a respirator if needed.[5]

-

Clean-up:

-

Carefully use a plastic scoop to place the bulk of the spilled material into a polyethylene (B3416737) bag, taking care not to create airborne dust.[4][5]

-

Wet a spill pad or paper towel and wipe the area to clean up the remaining residue. Place the used pads/towels into the same bag.[4][5]

-

-

Disposal: Seal the bag, attach a hazardous waste label, and dispose of it according to your institution's hazardous waste procedures.[4][5]

-

Decontaminate: Clean all tools used in the clean-up process.[5]

Storage and Disposal

-

Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[12][13] Keep it away from incompatible materials such as strong oxidizing agents, strong acids, and alkaline materials.[7]

-

Disposal: All waste material must be disposed of in accordance with local, state, and federal regulations. Do not mix with other waste. Handle uncleaned containers as you would the product itself.[8]

By adhering to the guidelines outlined in this document, researchers and scientists can mitigate the risks associated with handling this compound and maintain a safe and productive laboratory environment.

References

- 1. Evaluating Hazards and Assessing Risks in the Laboratory - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Understanding Methyl 1H Benzotriazole and Its Applications in Chemical Research [tengerchemical.com]

- 3. lanxess.com [lanxess.com]

- 4. ehs.utk.edu [ehs.utk.edu]

- 5. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]

- 6. lanxess.com [lanxess.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]

- 9. Toxicogenomic effects common to triazole antifungals and conserved between rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Profiling the endocrine-disrupting properties of triazines, triazoles, and short-chain PFAS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CCOHS: Spill Response - Chemicals [ccohs.ca]

- 12. ehs.wisc.edu [ehs.wisc.edu]

- 13. drs.illinois.edu [drs.illinois.edu]

- 14. Risk Assessment – Chemical Safety in Science Education [chesse.org]

An In-depth Technical Guide on the Environmental Fate and Biodegradability of Methyl-1H-benzotriazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl-1H-benzotriazole, a methylated derivative of benzotriazole (B28993), is a high-production volume chemical widely utilized as a corrosion inhibitor in various industrial and commercial applications. It is a constituent of aircraft de-icing and anti-icing fluids, engine coolants, hydraulic fluids, and metalworking fluids.[1][2] Its extensive use has led to its ubiquitous presence in the environment, raising concerns about its potential impact on ecosystems and human health. This technical guide provides a comprehensive overview of the current scientific understanding of the environmental fate and biodegradability of this compound, intended to inform researchers, scientists, and professionals in drug development and environmental management.

Physicochemical Properties

This compound is commercially available as a mixture of two isomers: 4-methyl-1H-benzotriazole (4-MeBT) and 5-methyl-1H-benzotriazole (5-MeBT).[3] The physicochemical properties of these isomers are crucial for understanding their environmental transport and partitioning.

| Property | 4-Methyl-1H-benzotriazole | 5-Methyl-1H-benzotriazole | Reference |

| CAS Number | 29878-31-7 | 136-85-6 | [3] |

| Molecular Formula | C₇H₇N₃ | C₇H₇N₃ | [4] |

| Molecular Weight | 133.15 g/mol | 133.15 g/mol | [4] |

| Melting Point | Not available | 80-82 °C | [5] |

| Boiling Point | Not available | 210-212 °C @ 12 mmHg | [5] |

| Water Solubility | Insoluble | Slightly soluble | [6][7] |

| log Kow (Octanol-Water Partition Coefficient) | 1.82 | 1.98 | [8] |

| pKa | 8.74 | 8.74 | [8] |

| Vapor Pressure | Not available | 0.001 Pa @ 25°C | [5] |

Environmental Fate

The environmental fate of this compound is governed by a combination of transport and transformation processes. Its relatively high water solubility and moderate lipophilicity suggest it will be mobile in aquatic systems and have a low potential for bioaccumulation.[9]

Occurrence and Transport

This compound is frequently detected in various environmental compartments, including surface water, groundwater, and wastewater treatment plant (WWTP) effluents.[10] Its presence in airport stormwater runoff is a significant source of environmental contamination.[11] Due to its persistence, it is only partially removed during conventional wastewater treatment.[9]

Abiotic Degradation

Photodegradation: Direct photolysis is a potential degradation pathway for this compound in sunlit surface waters. The direct photolysis half-life of 5-MeBT has been reported to be 14.0 hours.[10] However, the effectiveness of photodegradation can be diminished in the presence of dissolved organic matter and other photosensitizers.[10] Advanced Oxidation Processes (AOPs), such as those involving hydroxyl radicals (•OH), have been shown to effectively degrade this compound.[12] The reaction with •OH leads to the formation of hydroxylated intermediates, which can be further oxidized.[12]

Biotic Degradation

Biodegradability: While some industry product safety assessments state that this compound is "readily biodegradable,"[6] academic studies and environmental monitoring data suggest that it is more persistent in the environment.[9] Ready biodegradability tests, such as those outlined in OECD Guideline 301, are used to assess the potential for rapid and complete biodegradation.[13] For a substance to be classified as readily biodegradable, it must typically achieve ≥60% of its theoretical oxygen demand (ThOD) or theoretical carbon dioxide (ThCO₂) production within a 10-day window of a 28-day test period.[13]

Microbial Degradation: Several studies have investigated the microbial degradation of benzotriazoles. Activated sludge communities have been shown to biodegrade 5-tolyltriazole (5-TTri), with dominant microbial genera including Hydrogenophaga, Pseudomonas, Aminobacter, and Flavobacterium.[1] The degradation often proceeds through hydroxylation of the benzene (B151609) ring, followed by ring cleavage. The fungus Phanerochaete chrysosporium has also been shown to degrade benzotriazoles.[14]

Sorption

The sorption of this compound to soil and sediment is influenced by the organic carbon content of the sorbent, pH, and the presence of cations.[15] The log Koc (organic carbon-water (B12546825) partition coefficient) values reported in the literature are in the range of 1.6 to 2.4 L/kg, indicating moderate sorption potential.[16]

Biodegradation Pathways

The biodegradation of this compound is believed to proceed through a series of enzymatic reactions initiated by monooxygenases or dioxygenases. While the complete pathway for the methylated isomers is not fully elucidated, it is hypothesized to be similar to that of the parent compound, 1H-benzotriazole, with additional steps for the metabolism of the methyl group.

Experimental Protocols

Ready Biodegradability Testing (OECD 301F: Manometric Respirometry)

This method is commonly used to assess the ready biodegradability of chemical substances.[17]

Principle: A solution or suspension of the test substance in a mineral medium is inoculated with a microbial population (e.g., activated sludge) and incubated under aerobic conditions in a closed respirometer. The consumption of oxygen is measured over a 28-day period and is an indication of the extent of biodegradation.[18]

Methodology:

-

Test System Preparation: A mineral medium containing essential nutrients is prepared. The test substance is added to the medium at a concentration that yields a theoretical oxygen demand (ThOD) of 50-100 mg/L.[18]

-

Inoculum: Activated sludge from a domestic wastewater treatment plant is typically used as the microbial inoculum. The sludge is washed and aerated prior to use.[19]

-

Incubation: The test vessels are sealed in the respirometer and incubated at a constant temperature (typically 20-25°C) in the dark for 28 days.[18]

-

Oxygen Measurement: The oxygen consumption in the test vessels is measured continuously or at regular intervals.

-

Data Analysis: The percentage of biodegradation is calculated by dividing the measured oxygen consumption by the ThOD of the test substance.

Aquatic Ecotoxicity Testing

Standardized ecotoxicity tests are performed according to OECD guidelines to assess the potential harm of this compound to aquatic organisms.[20]

| Test Guideline | Organism | Endpoint |

| OECD 201 | Freshwater Alga and Cyanobacteria, Growth Inhibition Test | EC₅₀ (Effective Concentration for 50% inhibition of growth) |

| OECD 202 | Daphnia sp., Acute Immobilisation Test | EC₅₀ (Effective Concentration for 50% immobilization) |

| OECD 203 | Fish, Acute Toxicity Test | LC₅₀ (Lethal Concentration for 50% of the test population) |

| OECD 211 | Daphnia magna Reproduction Test | NOEC (No Observed Effect Concentration) |

Analytical Methods

The quantification of this compound in environmental samples is typically performed using high-performance liquid chromatography (HPLC) or gas chromatography (GC) coupled with mass spectrometry (MS).[11][21]

Sample Preparation:

-

Water Samples: Solid-phase extraction (SPE) is commonly used to pre-concentrate the analytes from water samples and remove interfering matrix components.[11]

-

Soil and Sediment Samples: Soxhlet extraction or pressurized liquid extraction (PLE) with an appropriate solvent is used to extract the analytes from solid matrices.

HPLC-MS/MS Analysis:

-

Column: A reversed-phase C18 column is typically used for separation.[22]

-

Mobile Phase: A gradient elution with a mixture of acetonitrile (B52724) and water, often with the addition of a small amount of formic acid, is employed.[23]

-

Detection: Tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for quantification.

Conclusion

This compound is a persistent and mobile organic contaminant that is widespread in the aquatic environment. While it can be degraded through biotic and abiotic processes, its rate of degradation is often slow, leading to its incomplete removal in wastewater treatment plants. The potential for chronic aquatic toxicity warrants further investigation and the development of more effective treatment technologies. This guide provides a foundational understanding for professionals engaged in the environmental risk assessment and management of this and similar compounds.

References

- 1. Profiling 5-tolyltriazole biodegrading sludge communities using next-generation sequencing and denaturing gradient gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. oecd.org [oecd.org]

- 3. rivm.nl [rivm.nl]

- 4. 4-Methyl-1H-benzotriazole | C7H7N3 | CID 122499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-Methyl-1H-benzotriazole | 136-85-6 [chemicalbook.com]

- 6. lanxess.com [lanxess.com]

- 7. researchgate.net [researchgate.net]

- 8. Solid-Phase Extraction of Polar Benzotriazoles as Environmental Pollutants: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. health.state.mn.us [health.state.mn.us]

- 10. The persistence and photostabilizing characteristics of benzotriazole and 5-methyl-1H-benzotriazole reduce the photochemical behavior of common photosensitizers and organic compounds in aqueous environments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. contractlaboratory.com [contractlaboratory.com]

- 14. engg.k-state.edu [engg.k-state.edu]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. petroleumhpv.org [petroleumhpv.org]

- 18. Investigation of OECD 301F ready biodegradability test to evaluate chemical fate in a realistic environment - PMC [pmc.ncbi.nlm.nih.gov]

- 19. downloads.regulations.gov [downloads.regulations.gov]

- 20. Resources for Ecotoxicity Testing Protocols [contamsites.landcareresearch.co.nz]

- 21. researchgate.net [researchgate.net]

- 22. Photocatalytic Transformations of 1H-Benzotriazole and Benzotriazole Derivates [mdpi.com]

- 23. benchchem.com [benchchem.com]

Unraveling the Aquatic Toxicology of Methyl-1H-benzotriazole: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the toxicological effects of Methyl-1H-benzotriazole on aquatic organisms. Aimed at researchers, scientists, and professionals in drug development and environmental risk assessment, this document synthesizes key studies, presenting quantitative data, detailed experimental protocols, and insights into the molecular mechanisms of toxicity.

Executive Summary

This compound, a widely used corrosion inhibitor, is a prevalent contaminant in aquatic environments. Toxicological studies reveal that this compound elicits a range of adverse effects in aquatic organisms, including algae, crustaceans, and aquatic plants. The toxicity varies across species and exposure durations, with chronic exposure posing a significant risk. This guide details the acute and chronic toxicity endpoints, outlines the standardized testing methodologies employed, and explores the potential signaling pathways disrupted by this compound, namely endocrine disruption and neurotoxicity.

Quantitative Toxicological Data

The following tables summarize the key toxicity endpoints for 5-methyl-1H-benzotriazole (5-MeBT), a primary isomer of this compound, and the commercial mixture, Tolyltriazole. These data are crucial for environmental risk assessment and for establishing safe concentration limits in aquatic ecosystems.

Table 1: Acute Toxicity of 5-methyl-1H-benzotriazole to Aquatic Organisms

| Test Organism | Duration | Endpoint | Concentration (mg/L) | Reference |

| Desmodesmus subspicatus (Alga) | 72 h | EC10 | 2.86 | [1] |

| EC50 | 4.95 | [1] | ||

| Daphnia magna (Crustacean) | 48 h | EC50 | 51.6 | [1] |

| Daphnia galeata (Crustacean) | 48 h | EC50 | 8.13 | [1] |

| Lemna minor (Aquatic Plant) | 7 d | EC10 | 2.11 | [1] |

| EC50 | 10.8 | [1] |

Table 2: Chronic Toxicity of 5-methyl-1H-benzotriazole to Aquatic Organisms

| Test Organism | Duration | Endpoint | Concentration (mg/L) | Reference |

| Daphnia magna (Crustacean) | 21 d | EC10 (Reproduction) | 5.93 | [1] |

| Daphnia galeata (Crustacean) | 21 d | EC10 (Reproduction) | 0.40 | [1] |

Experimental Protocols

The toxicological data presented in this guide were primarily generated using standardized test protocols established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the reliability and comparability of ecotoxicological data.

Algal Growth Inhibition Test (OECD 201)

This test assesses the effects of a substance on the growth of freshwater green algae, such as Desmodesmus subspicatus.

Daphnia sp. Acute Immobilisation Test (OECD 202)

This test evaluates the acute toxicity of a substance to daphnids (Daphnia magna or Daphnia galeata) by observing their immobilization.

Daphnia magna Reproduction Test (OECD 211)

This chronic test assesses the impact of a substance on the reproductive output of Daphnia magna over a 21-day period.

Lemna sp. Growth Inhibition Test (OECD 221)

This test evaluates the effects of a substance on the growth of the aquatic plant Lemna minor.

Signaling Pathway Disruption

emerging evidence suggests that this compound can interfere with crucial biological signaling pathways in aquatic organisms, leading to adverse effects at the molecular, cellular, and organismal levels. Two key pathways of concern are endocrine disruption, particularly in invertebrates, and neurotoxicity in vertebrates.

Endocrine Disruption in Daphnia magna

Transcriptomic studies on Daphnia magna have revealed that 5-methyl-1H-benzotriazole can significantly alter the expression of genes involved in the ecdysteroid signaling pathway.[2][3][4] This pathway is critical for regulating molting, a fundamental process for growth and reproduction in crustaceans. The disruption of this pathway can lead to abnormal molting frequency and reproductive impairment.

Potential Neurotoxicity in Fish

While direct evidence for this compound is still developing, studies on related benzotriazole (B28993) compounds suggest a potential for neurotoxicity in fish.[5][6][7][8] A plausible mechanism is the inhibition of acetylcholinesterase (AChE), a key enzyme in the nervous system responsible for breaking down the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine, causing continuous nerve stimulation, which can result in a range of adverse effects from altered behavior to mortality.

Conclusion and Future Directions

The available data clearly indicate that this compound is toxic to a range of aquatic organisms. The effects are observed at environmentally relevant concentrations, highlighting the need for continuous monitoring and risk assessment. While significant progress has been made in characterizing the acute and chronic toxicity, further research is required to fully elucidate the specific molecular mechanisms of action. In particular, more in-depth studies are needed to confirm and detail the signaling pathways involved in endocrine disruption and neurotoxicity across a broader range of aquatic species. This will enable a more accurate prediction of the long-term ecological consequences of this compound contamination.

References

- 1. researchgate.net [researchgate.net]

- 2. Transcriptomic, cellular and life-history responses of Daphnia magna chronically exposed to benzotriazoles: Endocrine-disrupting potential and molting effects | PLOS One [journals.plos.org]

- 3. Transcriptomic, cellular and life-history responses of Daphnia magna chronically exposed to benzotriazoles: Endocrine-disrupting potential and molting effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Transcriptomic, cellular and life-history responses of Daphnia magna chronically exposed to benzotriazoles: Endocrine-disrupting potential and molting effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparing the Developmental Toxicity Delay and Neurotoxicity of Benzothiazole and Its Derivatives (BTHs) in Juvenile Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Deleterious effects of benzotriazoles on zebrafish development and neurotransmission: 5-Chloro-benzotriazole versus 1H-benzotriazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Rising Potential of Methyl-1H-benzotriazole in Pharmaceutical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The landscape of pharmaceutical research is in a constant state of evolution, with an ever-present demand for novel molecular scaffolds that can serve as the foundation for new therapeutic agents. Among the myriad of heterocyclic compounds, Methyl-1H-benzotriazole has emerged as a versatile and promising nucleus for the development of drugs targeting a wide array of diseases. This technical guide provides an in-depth exploration of the potential applications of this compound in pharmaceutical research, summarizing key quantitative data, detailing experimental protocols, and visualizing complex biological and chemical processes.

Core Applications in Drug Discovery